CRAF Inhibitory Potency: HM95573 vs. Vemurafenib in Cell-Free Enzymatic Assays
HM95573 demonstrates substantially greater biochemical potency against CRAF (c-RAF-1) compared to the first-generation BRAF V600E inhibitor vemurafenib. In cell-free enzymatic assays, HM95573 inhibits CRAF with an IC50 of 2 nM , whereas vemurafenib inhibits CRAF with an IC50 of approximately 48 nM under comparable conditions [1]. This 24-fold difference in CRAF potency is mechanistically critical because CRAF is the primary RAF isoform mediating MAPK pathway signaling downstream of oncogenic RAS mutations [2].
| Evidence Dimension | CRAF (c-RAF-1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (HM95573 / belvarafenib) |
| Comparator Or Baseline | Vemurafenib: IC50 = 48 nM for CRAF |
| Quantified Difference | HM95573 is 24-fold more potent against CRAF than vemurafenib |
| Conditions | Cell-free enzymatic kinase activity assay; recombinant CRAF protein |
Why This Matters
This 24-fold CRAF potency advantage enables HM95573 to suppress MAPK signaling in RAS-mutant tumors where CRAF is the dominant effector kinase, a setting in which vemurafenib is both ineffective and paradoxically activating.
- [1] Bollag G, Hirth P, Tsai J, Zhang J, Ibrahim PN, Cho H, et al. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature. 2010;467(7315):596-599. Vemurafenib (PLX4032) IC50: BRAF V600E 31 nM, CRAF 48 nM. View Source
- [2] Yen I, Shanahan F, Lee J, Hong YS, Shin SJ, Moore AR, et al. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma. Nature. 2021;594(7863):418-423. View Source
